N-(3-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(3-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure with a sulfonyl group at position 3 and a 3-methoxyphenylamine substituent at position 3. The 4-isopropylbenzenesulfonyl moiety enhances lipophilicity and may influence receptor-binding interactions, while the 3-methoxyphenyl group contributes to electronic modulation and solubility . This compound is structurally analogous to microtubule-targeting agents and kinase inhibitors, though its specific biological targets require further validation .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-16(2)17-11-13-20(14-12-17)34(31,32)25-24-27-23(26-18-7-6-8-19(15-18)33-3)21-9-4-5-10-22(21)30(24)29-28-25/h4-16H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJDNYQAFDUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazoline derivatives, which have been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C24H20N5O2S
- Molecular Weight : 477.96 g/mol
- CAS Number : 893787-13-8
The structure features a triazole ring fused with a quinazoline moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that triazoloquinazoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This has been demonstrated in several cancer cell lines where the compound showed inhibitory effects on cell proliferation.
- Case Study : In vitro tests on breast cancer cell lines (such as MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound also shows promise in alleviating inflammation:
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that it may act as an anti-inflammatory agent by inhibiting the NF-kB pathway.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties:
- In Vitro Testing : Tests against various bacterial strains (e.g., E. coli, S. aureus) have shown that the compound exhibits significant antibacterial activity, potentially making it useful in treating infections.
Summary of Biological Activities
| Activity Type | Effect | Model Used |
|---|---|---|
| Anticancer | Induces apoptosis | MCF-7 breast cancer cells |
| Anti-inflammatory | Reduces cytokine levels | Animal models |
| Antimicrobial | Inhibits bacterial growth | E. coli, S. aureus |
| Property | Value |
|---|---|
| Molecular Weight | 477.96 g/mol |
| CAS Number | 893787-13-8 |
| Solubility | Soluble in DMSO |
Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar triazoloquinazolines in targeting specific cancer pathways, providing a basis for further exploration of this compound's potential.
- Inflammation Research : Research showcased in Pharmacology Reports demonstrated that compounds with similar structures were effective in reducing inflammation markers in vivo.
- Antimicrobial Studies : A recent investigation published in Frontiers in Microbiology reported on the antimicrobial efficacy of quinazoline derivatives, supporting the hypothesis that this class may offer broad-spectrum antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazoline derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a systematic comparison of the target compound with analogs from recent literature (Table 1).
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Key Observations:
Sulfonyl Group Variations :
- The 4-isopropylbenzenesulfonyl group in the target compound improves membrane permeability compared to phenylsulfonyl analogs (e.g., ).
- Dimethylbenzenesulfonyl derivatives (e.g., ) exhibit steric effects that may reduce off-target interactions but lower solubility.
Aromatic Amine Substituents :
- The 3-methoxyphenyl group balances lipophilicity and hydrogen-bonding capacity, unlike the purely hydrophobic 4-isopropylphenyl in .
- Ethoxy () and methoxy-methyl () groups enhance aqueous solubility but may compromise binding potency.
Halogenation Effects :
- Chlorination at position 7 () correlates with increased cytotoxicity but also higher metabolic instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
